molecular formula C9H16O B14887316 Spiro[3.5]nonan-5-ol

Spiro[3.5]nonan-5-ol

Cat. No.: B14887316
M. Wt: 140.22 g/mol
InChI Key: KTBRCVBLJWJDDF-UHFFFAOYSA-N
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Description

Spiro[35]nonan-5-ol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-5-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable ketone with a diol in the presence of an acid catalyst can lead to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of spiro[3.5]nonan-5-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of spiro[3.5]nonan-5-halides.

Scientific Research Applications

Chemistry

In chemistry, Spiro[3.5]nonan-5-ol is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anti-inflammatory, or other pharmacological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-5-ol and its derivatives depends on their specific chemical structure and the biological target. Generally, these compounds may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact mechanism can vary widely depending on the specific application and compound derivative.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]nonan-2-ol
  • Spiro[3.5]nonan-7-ol
  • Spiro[3.5]nonane

Uniqueness

Spiro[3.5]nonan-5-ol is unique due to its specific position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, this compound may exhibit distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

spiro[3.5]nonan-9-ol

InChI

InChI=1S/C9H16O/c10-8-4-1-2-5-9(8)6-3-7-9/h8,10H,1-7H2

InChI Key

KTBRCVBLJWJDDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)O

Origin of Product

United States

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